N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide
S 2160 is a synthetic chromogenic substrate for thrombin; liberates p-nitroaniline.
Brand Name:
Vulcanchem
CAS No.:
54799-93-8
VCID:
VC0542179
InChI:
InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1
SMILES:
CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Molecular Formula:
C33H40N8O6
Molecular Weight:
644.7 g/mol
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide
CAS No.: 54799-93-8
Cat. No.: VC0542179
Molecular Formula: C33H40N8O6
Molecular Weight: 644.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | S 2160 is a synthetic chromogenic substrate for thrombin; liberates p-nitroaniline. |
|---|---|
| CAS No. | 54799-93-8 |
| Molecular Formula | C33H40N8O6 |
| Molecular Weight | 644.7 g/mol |
| IUPAC Name | N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
| Standard InChI | InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1 |
| Standard InChI Key | PIPRQKVYNAHWRU-KCHLEUMXSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
| SMILES | CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator